![molecular formula C15H15N5O2S B493854 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid CAS No. 632300-63-1](/img/structure/B493854.png)
2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid is a compound with the molecular formula C15H15N5O2S and a molecular weight of 329.38 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a purine base linked to a propanoic acid moiety via a thioether bond .
Preparation Methods
The synthesis of 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid typically involves the reaction of 6-amino-9-benzylpurine with a suitable thiol reagent under controlled conditions . The reaction conditions often include the use of a base to deprotonate the thiol, facilitating the nucleophilic attack on the purine ring. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioether group to a thiol or even further to a sulfide.
Substitution: The amino group on the purine ring can participate in substitution reactions, where it can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors that recognize purine derivatives . The thioether linkage and the amino group on the purine ring play crucial roles in these interactions, affecting the binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid include:
2-Amino-6-chloro-9H-purine-9-acetic acid: This compound has a similar purine base but differs in the substituents attached to the purine ring.
(6-Amino-9H-purin-9-yl)methanol: This compound also features a purine base but has a hydroxymethyl group instead of a thioether linkage.
The uniqueness of this compound lies in its specific thioether linkage and the benzyl group attached to the purine ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(6-amino-9-benzylpurin-8-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9(14(21)22)23-15-19-11-12(16)17-8-18-13(11)20(15)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,21,22)(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDVMCMHDZFAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=C(N=CN=C2N1CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
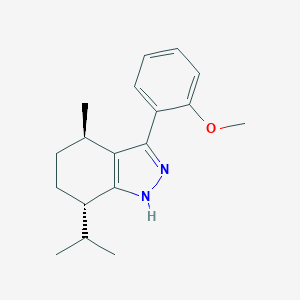
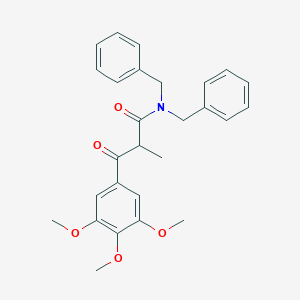
![4-methyl-N-[2-(3-methyl-5-isoxazolyl)-1-phenylethyl]aniline](/img/structure/B493775.png)
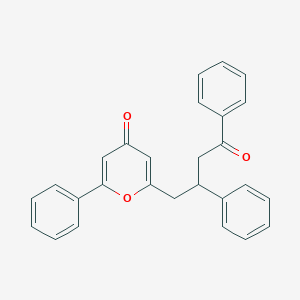

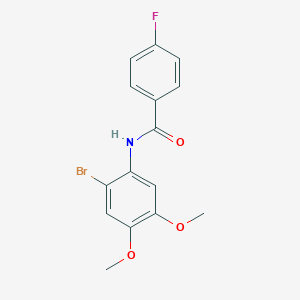

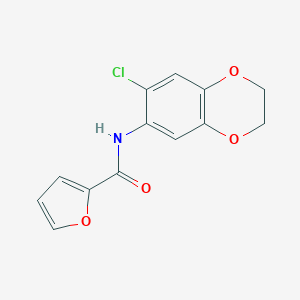
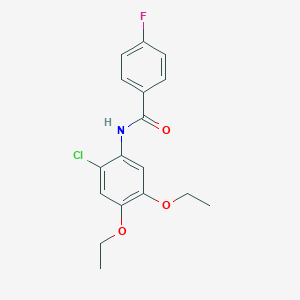
![2-Ethoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493788.png)
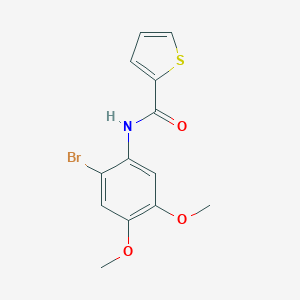
![2-Ethoxy-3-(5-furan-2-yl-[1,2,4]oxadiazol-3-yl)-6-phenyl-pyridine](/img/structure/B493791.png)
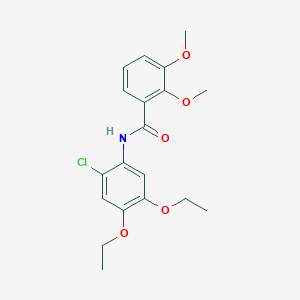
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)-2-phenoxyacetamide](/img/structure/B493793.png)
